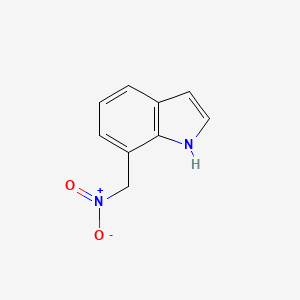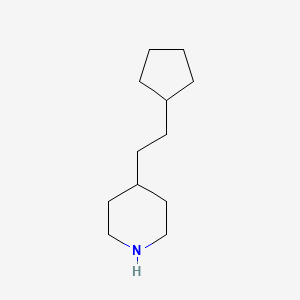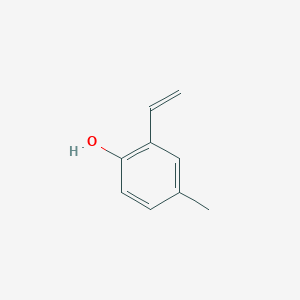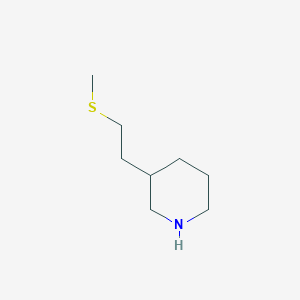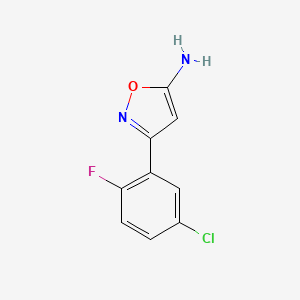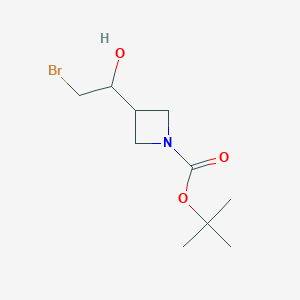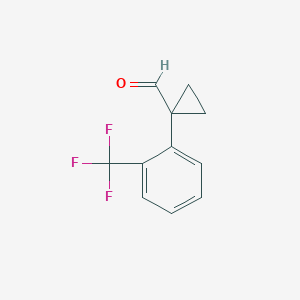
2-(2-(Methylthio)ethyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(Methylthio)ethyl)morpholine is an organic compound that features both a morpholine ring and a methylthioethyl group. This compound is of interest due to its unique chemical structure, which combines the properties of morpholine, a heterocyclic amine, with those of a thioether.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Methylthio)ethyl)morpholine typically involves the reaction of morpholine with 2-chloroethyl methyl sulfide. The reaction proceeds via nucleophilic substitution, where the nitrogen atom in morpholine attacks the carbon atom in 2-chloroethyl methyl sulfide, displacing the chlorine atom and forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would likely be optimized for cost-effectiveness, yield, and purity. This could involve the use of continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(Methylthio)ethyl)morpholine can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Substitution: Various substituted morpholine derivatives.
Applications De Recherche Scientifique
2-(2-(Methylthio)ethyl)morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Morpholine: A simpler compound without the methylthioethyl group.
2-(2-(Methylthio)ethyl)piperidine: Similar structure but with a piperidine ring instead of a morpholine ring.
Uniqueness
2-(2-(Methylthio)ethyl)morpholine is unique due to the presence of both a morpholine ring and a methylthioethyl group, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C7H15NOS |
|---|---|
Poids moléculaire |
161.27 g/mol |
Nom IUPAC |
2-(2-methylsulfanylethyl)morpholine |
InChI |
InChI=1S/C7H15NOS/c1-10-5-2-7-6-8-3-4-9-7/h7-8H,2-6H2,1H3 |
Clé InChI |
MKDYDVLGOJQNJQ-UHFFFAOYSA-N |
SMILES canonique |
CSCCC1CNCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


